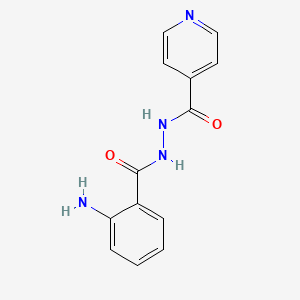
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of butanoates It is characterized by the presence of a butyl ester group, a hydroxyl group, and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major product is butyl (2S,3S)-2-oxo-3-(phenylsulfanyl)butanoate.
Reduction: The major product is butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanol.
Substitution: The major products depend on the substituent introduced, such as butyl (2S,3S)-2-hydroxy-3-(alkylsulfanyl)butanoate.
Wissenschaftliche Forschungsanwendungen
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl (2S,3S)-2-hydroxy-3-(methylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(ethylsulfanyl)butanoate
- Butyl (2S,3S)-2-hydroxy-3-(propylsulfanyl)butanoate
Uniqueness
Butyl (2S,3S)-2-hydroxy-3-(phenylsulfanyl)butanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs with alkylsulfanyl groups. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
928122-08-1 |
|---|---|
Molekularformel |
C14H20O3S |
Molekulargewicht |
268.37 g/mol |
IUPAC-Name |
butyl (2S,3S)-2-hydroxy-3-phenylsulfanylbutanoate |
InChI |
InChI=1S/C14H20O3S/c1-3-4-10-17-14(16)13(15)11(2)18-12-8-6-5-7-9-12/h5-9,11,13,15H,3-4,10H2,1-2H3/t11-,13+/m0/s1 |
InChI-Schlüssel |
MCFRZKKARFKDOD-WCQYABFASA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H]([C@H](C)SC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCOC(=O)C(C(C)SC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
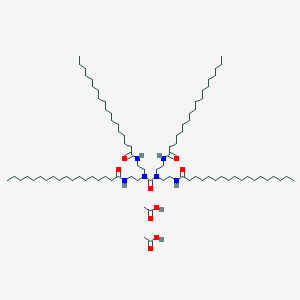
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)
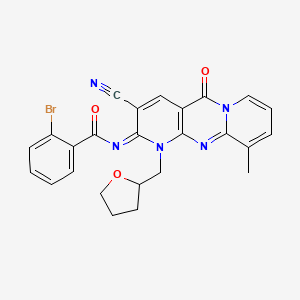
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
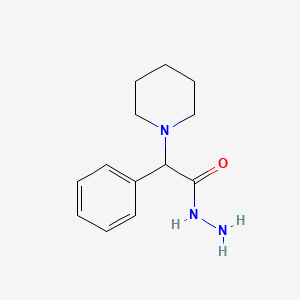
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
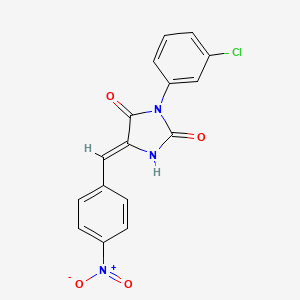
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)

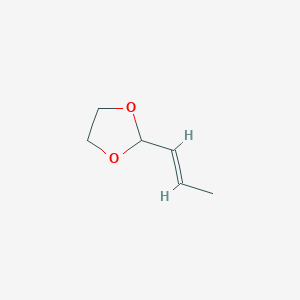
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
